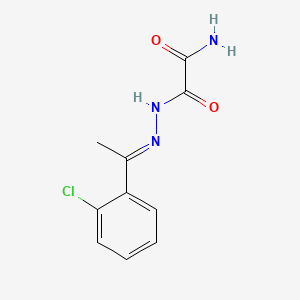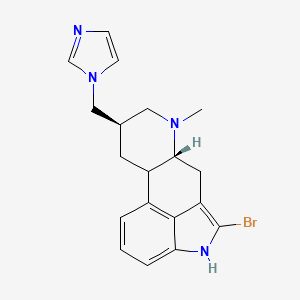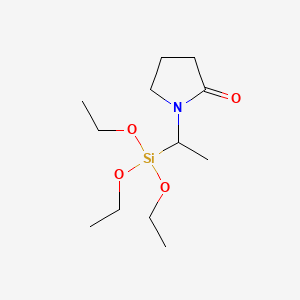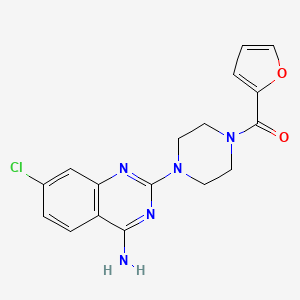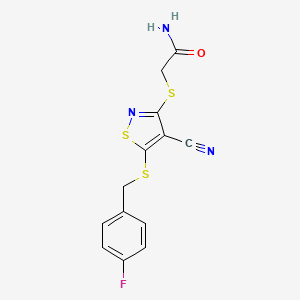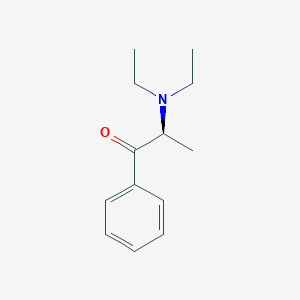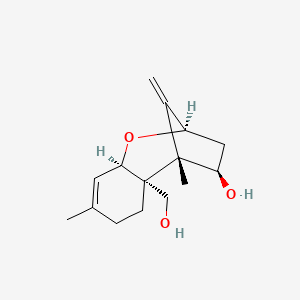
4-Phenylpentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Phénylpentanal est un composé organique de formule moléculaire C11H14O. Il s'agit d'un aldéhyde avec un groupe phényle attaché au quatrième carbone d'une chaîne pentanal. Ce composé est connu pour sa structure distincte, qui combine la réactivité d'un aldéhyde avec la stabilité d'un cycle aromatique.
Méthodes De Préparation
Le 4-Phénylpentanal peut être synthétisé par différentes méthodes. Une méthode de laboratoire courante implique la condensation aldolique de la cinnamaldéhyde avec le propanal, suivie d'une hydrogénation. La réaction est généralement catalysée par des catalyseurs à base de ruthénium ou de nickel . Les méthodes de production industrielle peuvent impliquer des procédés catalytiques similaires, optimisés pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Le 4-Phénylpentanal subit plusieurs types de réactions chimiques :
Oxydation : Il peut être oxydé pour former l'acide 4-phénylpentanoïque en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction du 4-Phénylpentanal peut produire du 4-phénylpentanol, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe aldéhyde peut participer à des réactions d'addition nucléophile, formant divers dérivés selon les réactifs utilisés.
Les réactifs et les conditions courantes pour ces réactions comprennent les milieux acides ou basiques, des catalyseurs spécifiques et des températures contrôlées pour garantir la formation du produit souhaité.
Applications De Recherche Scientifique
Le 4-Phénylpentanal a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Des études peuvent explorer ses interactions avec les molécules biologiques et les voies biochimiques potentielles.
Médecine : La recherche sur ses propriétés pharmacologiques et ses utilisations thérapeutiques potentielles est en cours.
Industrie : Il est utilisé dans la production de parfums et d'arômes en raison de ses propriétés aromatiques.
Mécanisme d'action
Le mécanisme d'action du 4-Phénylpentanal implique sa réactivité en tant qu'aldéhyde. Il peut former des bases de Schiff avec des amines, participer à des condensations aldoliques et subir diverses réactions d'addition. Ces réactions sont facilitées par la présence du groupe carbonyle, qui agit comme un centre électrophile, attirant les nucléophiles et permettant la formation de nouvelles liaisons chimiques.
Mécanisme D'action
The mechanism of action of 4-Phenylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, participate in aldol condensations, and undergo various addition reactions. These reactions are facilitated by the presence of the carbonyl group, which acts as an electrophilic center, attracting nucleophiles and enabling the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Le 4-Phénylpentanal peut être comparé à d'autres aldéhydes et composés aromatiques :
4-Phénylpentan-2-ol : Ce composé a une structure similaire, mais il possède un groupe hydroxyle au lieu d'un groupe aldéhyde, ce qui conduit à une réactivité et des applications différentes.
Benzaldéhyde : Un autre aldéhyde aromatique, le benzaldéhyde, a une structure plus simple avec un seul groupe carbonyle attaché directement au cycle benzénique.
4-Phénylbutanal : Ce composé a une chaîne carbonée plus courte, ce qui affecte ses propriétés physiques et chimiques.
La particularité du 4-Phénylpentanal réside dans sa combinaison d'un cycle aromatique avec une chaîne aliphatique plus longue, offrant un équilibre entre stabilité et réactivité qui est utile dans divers procédés chimiques.
Propriétés
Numéro CAS |
15197-68-9 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
4-phenylpentanal |
InChI |
InChI=1S/C11H14O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,7-10H,5-6H2,1H3 |
Clé InChI |
QEQARNLLMXCKIR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




